molecular formula C11H15NO2 B2893490 2-(3,4-Dimethylphenoxy)propanamide CAS No. 904627-63-0

2-(3,4-Dimethylphenoxy)propanamide

Cat. No.: B2893490
CAS No.: 904627-63-0
M. Wt: 193.246
InChI Key: VSLXOVLUFAEKNH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)propanamide is an organic compound featuring a propanamide core that is substituted with a 3,4-dimethylphenoxy group. This structure, which includes an amide functional group and an aromatic ether, is of significant interest in various fields of chemical research . Compounds with similar amide backbones are frequently investigated as key intermediates or building blocks in synthetic organic chemistry . The presence of the amide group, a fundamental motif in medicinal chemistry, makes this compound a valuable scaffold for the development of novel pharmacological tools, though its specific biological profile and mechanism of action require further investigation . Researchers utilize such compounds in the synthesis of more complex molecules, including peptides and other amide-linked structures, where exploring new synthetic methodologies is a key area of focus . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXOVLUFAEKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 3,4 Dimethylphenoxy Propanamide Derivatives

Design and Synthesis of Analogs for Comprehensive SAR Exploration

The systematic exploration of the SAR of 2-(3,4-Dimethylphenoxy)propanamide derivatives necessitates the design and synthesis of a diverse library of analogs. The general synthetic route to phenoxypropanamides often involves the coupling of a corresponding 2-phenoxyalkylcarboxylic acid with an appropriate amine. nih.gov

A common synthetic strategy commences with the reaction of 3,4-dimethylphenol (B119073) with an ethyl 2-bromopropionate or a similar alkylating agent to form the ethyl 2-(3,4-dimethylphenoxy)propanoate intermediate. Subsequent saponification of the ester yields the carboxylic acid, 2-(3,4-dimethylphenoxy)propanoic acid. This acid can then be coupled with a variety of amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to generate a library of propanamide derivatives. nih.gov

To investigate stereochemical effects on biological activity, chiral analogs can be synthesized. This can be achieved by employing enantiomerically pure starting materials, such as the (R)- or (S)-enantiomers of ethyl lactate, in a Mitsunobu reaction with 3,4-dimethylphenol. nih.gov This approach allows for the preparation of the individual (R)- and (S)-enantiomers of the final propanamide derivatives, enabling a detailed assessment of stereoselectivity in their biological interactions.

The design of analogs typically involves a systematic modification of three key structural components:

The phenoxy ring

The propanamide moiety

The substituent on the amide nitrogen

By methodically altering each of these components, researchers can probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme.

Analysis of Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy ring and the propanamide moiety.

The substitution pattern on the phenoxy ring is a critical determinant of biological activity. While specific data for the 3,4-dimethyl substitution is limited in publicly available research, studies on analogous phenoxyacetamide and phenoxypropanamide series provide valuable insights. For instance, in a series of 2-phenoxyacetamide (B1293517) inhibitors, the position of a methyl group on the phenoxy ring was found to be crucial. Moving a methyl group from the 2-position to the 3- or 4-position resulted in a significant decrease in potency. researchgate.net This suggests that the steric bulk and electronic effects of the methyl groups in the 3 and 4 positions of the target compound likely play a significant role in its interaction with its biological target.

Research on other phenoxy derivatives has shown that introducing various substituents such as alkyl, alkoxy, and aryloxy groups on the benzene (B151609) nucleus can lead to highly active compounds. researchgate.net The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the pKa of the phenolic oxygen and influence hydrogen bonding interactions with the target.

To illustrate the potential impact of these substitutions, a hypothetical data table is presented below, based on general principles observed in related compound series.

Table 1: Hypothetical Structure-Activity Relationship of Phenoxy Ring Analogs
CompoundR1R2Relative Activity
Analog 1HHLow
Analog 23-CH34-CH3Reference
Analog 32-CH3HModerate
Analog 44-ClHHigh
Analog 53-OCH34-OCH3Low

Modifications to the propanamide portion of the molecule also have a significant impact on biological activity. This includes alterations to the amide group itself and the substituent attached to the amide nitrogen.

Studies on similar scaffolds have shown that while some modifications to the amide are tolerated, they may not always lead to improved activity. For example, N-methylation of the amide group in some series was tolerated but did not offer any significant advantage in potency. researchgate.net In contrast, other studies on phenoxyacetamide inhibitors revealed that a wide variety of substituents on the benzyl (B1604629) amide side of the scaffold could be introduced without a loss of potency. nih.gov

The nature of the substituent on the amide nitrogen can influence properties such as solubility, lipophilicity, and the potential for additional interactions with the biological target. For example, introducing heterocyclic rings or functional groups capable of hydrogen bonding can lead to enhanced potency and selectivity.

Below is a hypothetical data table illustrating the potential effects of modifying the propanamide moiety.

Table 2: Hypothetical SAR of Propanamide Moiety Modifications
CompoundAmide Substituent (R)Relative Activity
Derivative A-HReference
Derivative B-CH3Similar to Reference
Derivative C-BenzylHigh
Derivative D-4-FluorobenzylVery High
Derivative E-CyclohexylModerate

Computational Approaches in SAR Analysis

Computational chemistry plays an increasingly important role in elucidating the SAR of novel compounds, including this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of their activity and can guide the design of more potent analogs. researchgate.net

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a statistically significant QSAR model, it is possible to predict the activity of novel, unsynthesized compounds. nih.gov

The process of developing a QSAR model for this compound derivatives would involve:

Data Set Preparation: Assembling a dataset of analogs with their corresponding measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power. frontiersin.org

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. frontiersin.org

Table 3: Hypothetical Statistical Parameters for a 3D-QSAR Model
ModelPredicted r²
CoMFA0.650.920.78
CoMSIA0.710.950.81

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. nih.gov For this compound derivatives, docking studies can help to:

Identify the likely binding pocket within the target protein.

Predict the binding pose and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

Estimate the binding affinity of different analogs.

The insights gained from molecular docking can rationalize the observed SAR and guide the design of new derivatives with improved binding characteristics. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, new analogs can be designed with appropriate hydrophobic substituents to fill this pocket and potentially increase binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. frontiersin.org MD simulations provide a dynamic view of the interactions and can help to confirm the stability of key binding interactions identified through docking.

Pre Clinical Pharmacokinetics and Metabolism of 2 3,4 Dimethylphenoxy Propanamide

Absorption and Distribution Characteristics in Pre-clinical Models

For a structurally related selective androgen receptor modulator (SARM), S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], preclinical studies in rats have shown rapid absorption and moderate distribution. oup.com The oral bioavailability of S-1 in rats was reported to be in the range of 55% to 60%. oup.com The volume of distribution at steady state (Vss) for S-1 was approximately 1.5 L/kg, suggesting moderate distribution into the tissues. oup.com

It is plausible that 2-(3,4-Dimethylphenoxy)propanamide, if developed as a therapeutic agent, would also be evaluated for its oral absorption characteristics. Key parameters that would be determined in preclinical models such as rats or dogs would include:

Oral Bioavailability (F%) : The fraction of an orally administered dose that reaches the systemic circulation.

Plasma Protein Binding : The extent to which the compound binds to plasma proteins, which can influence its distribution and clearance.

Tissue Distribution : The pattern of distribution of the compound into various tissues and organs.

Without direct experimental data, these parameters for this compound remain speculative.

Table 1: Hypothetical Pre-clinical Pharmacokinetic Parameters for this compound Based on Analogs

ParameterPredicted Value/CharacteristicBasis of Prediction
Oral Bioavailability Moderate to highBased on the reported bioavailability of other propanamide derivatives like S-1. oup.com The actual value would depend on its specific physicochemical properties and metabolism.
Volume of Distribution ModerateInferred from the Vss of S-1, suggesting distribution beyond the vascular compartment into tissues. oup.com
Plasma Protein Binding Likely to be significantMany xenobiotics with aromatic rings exhibit some degree of plasma protein binding.

Metabolic Transformation Pathways of this compound

The metabolic fate of a xenobiotic is typically divided into Phase I and Phase II reactions, which serve to increase the polarity of the compound and facilitate its excretion. biorxiv.org While specific metabolic pathways for this compound have not been delineated, potential transformations can be predicted based on its chemical structure and data from related compounds.

Phase I reactions introduce or unmask functional groups. For this compound, several Phase I reactions are plausible:

Hydroxylation : The aromatic ring and the methyl groups of the 3,4-dimethylphenoxy moiety are potential sites for hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. Aromatic hydroxylation could occur at the positions ortho or para to the ether linkage. Oxidation of one or both of the methyl groups could lead to the formation of hydroxymethyl and subsequently carboxylic acid metabolites. Studies on 3,4-dimethylphenyl N-methylcarbamate in rats have shown that oxidation of the methyl group to a carboxylic acid is a major metabolic pathway. oup.comtandfonline.com

Amide Hydrolysis : The propanamide group can undergo hydrolysis by amidases to yield 2-(3,4-dimethylphenoxy)propanoic acid and ammonia. This is a common metabolic pathway for amide-containing drugs.

Ether Cleavage : The ether linkage in phenoxy compounds can be a target for metabolism, although it is generally more stable than ester linkages. Cleavage of the ether bond would result in the formation of 3,4-dimethylphenol (B119073) and a propanamide-derived fragment.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. biorxiv.org

Glucuronidation : If hydroxylation occurs in Phase I, the newly formed hydroxyl groups can be conjugated with glucuronic acid. This is a major Phase II pathway for many xenobiotics. biorxiv.org Studies on the related compound S-1 showed the formation of glucuronide conjugates. oup.com

Sulfation : Phenolic hydroxyl groups, which could be introduced during Phase I metabolism, are also substrates for sulfotransferases, leading to the formation of sulfate (B86663) conjugates. The metabolism of S-1 in rats also identified sulfate conjugates as metabolites. oup.com

Conjugation of Carboxylic Acids : If the methyl groups are oxidized to carboxylic acids in Phase I, these can be conjugated with amino acids such as glycine (B1666218) or taurine.

Table 2: Predicted Phase I and Phase II Metabolites of this compound

Metabolic PhaseReaction TypePotential Metabolite(s)
Phase I Aromatic HydroxylationHydroxylated derivatives on the dimethylphenyl ring.
Methyl Group Oxidation2-(3-hydroxymethyl-4-methylphenoxy)propanamide, 2-(4-hydroxymethyl-3-methylphenoxy)propanamide, and corresponding carboxylic acids.
Amide Hydrolysis2-(3,4-dimethylphenoxy)propanoic acid.
Ether Cleavage3,4-dimethylphenol.
Phase II GlucuronidationGlucuronide conjugates of hydroxylated metabolites.
SulfationSulfate conjugates of hydroxylated metabolites.
Amino Acid ConjugationAmino acid conjugates of the carboxylic acid metabolite.

Advanced Research Applications and Methodologies for 2 3,4 Dimethylphenoxy Propanamide

Utilization as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The utility of the 2-(3,4-dimethylphenoxy)propanamide scaffold in this context can be inferred from the activities of its derivatives. For instance, compounds with a similar phenoxy propanamide core have been investigated for their ability to modulate the activity of enzymes and receptors. ontosight.ai The development of such molecules into chemical probes requires a thorough understanding of their mechanism of action and selectivity.

The journey from a hit compound to a validated chemical probe involves several stages. Initially, a compound's direct interaction with its putative target must be confirmed. This is often followed by demonstrating "on-target" activity in a cellular context. For example, a derivative of the core structure, 2-(3,4-dimethylphenoxy)-N-(2-methylquinolin-8-yl)propanamide, has been identified as a compound with potential biological activity, warranting further investigation into its specific molecular targets. ontosight.ai The structural features of this compound, including the dimethylphenoxy group and the propanamide linkage, provide a foundation for designing probes with specific properties.

Integration within High-Throughput Screening (HTS) Campaigns

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. The this compound scaffold and its derivatives are suitable for inclusion in such screening libraries. Academic and industrial screening collections often contain a diverse range of small molecules, and the physicochemical properties of phenoxy propanamides make them valuable components of these libraries. nih.gov

Derivatives of this compound have been identified through HTS campaigns as potential inhibitors of various enzymes. For example, a high-throughput screening of a library of compounds identified a phenoxyacetamide derivative as a potential inhibitor of the L858R/T790M mutant epidermal growth factor receptor. sigmaaldrich.cn Furthermore, in silico screening approaches, which use computational methods to predict the binding of compounds to a target, have been employed to identify promising candidates from virtual libraries containing phenoxyacetamide derivatives for inhibiting the main protease of SARS-CoV-2. nih.gov These examples highlight the potential for this compound to be a starting point for identifying novel bioactive molecules through large-scale screening efforts.

The success of an HTS campaign relies on the quality of the compound library and the design of the assay. The data generated from these screens, typically in the form of IC50 or EC50 values, provides the initial basis for selecting "hits" for further investigation.

Development of Innovative Methodologies for Compound Evaluation and Optimization

Once a hit compound like this compound is identified, a variety of methodologies are employed to evaluate its properties and optimize its structure to enhance potency, selectivity, and other pharmacologically relevant characteristics. A key approach is the systematic exploration of the structure-activity relationship (SAR). nih.gov

SAR studies involve the synthesis and testing of a series of related compounds to understand how specific structural modifications influence biological activity. For phenoxy propanamide derivatives, this can involve introducing different substituents on the aromatic ring or modifying the amide group. nih.govvulcanchem.com For example, a study on N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives explored the impact of various substitutions on their ability to inhibit the BCR-ABL1 kinase, which is implicated in certain types of cancer. nih.gov

Computational methods are also integral to modern drug discovery and probe development. Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to series of ligands for the Liver X Receptor, which include phenoxypropanamine side chains, to understand the steric and electrostatic features that govern their binding affinity. nih.gov

The following table provides an illustrative example of how SAR data for a series of hypothetical this compound derivatives might be presented.

Compound IDR1 GroupR2 GroupBiological TargetIC50 (µM)
Ex-1 HHKinase A15.2
Ex-2 4-fluoroHKinase A8.5
Ex-3 HMethylKinase A22.1
Ex-4 4-fluoroMethylKinase A12.7
Ex-5 HHProtease B> 50

Q & A

Q. How can the synthesis of 2-(3,4-Dimethylphenoxy)propanamide be optimized to improve yield and purity?

Methodological Answer:

  • Step 1 : Start with the preparation of the phenoxy intermediate via nucleophilic substitution of 3,4-dimethylphenol with a halogenating agent (e.g., bromine) in the presence of a base like NaOH .
  • Step 2 : Couple the intermediate with propionamide derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature, pH). For example, adjusting pH to 5–6 during purification prevents salt formation and maximizes yield .
  • Validation : Monitor purity via HPLC and confirm structure using NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.2–2.4 ppm for dimethylphenoxy) and amide protons (δ ~6.5–8.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., m/z 333.1 for analogous compounds) .
  • UV Spectroscopy : Identify π→π* transitions in the aromatic phenoxy moiety (λmax ~270–300 nm) .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • In vitro enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase (COX) using fluorometric assays. IC50 values <20 µM indicate potential activity .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Compare with analogs like N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide, which shows IC50 ~15–20 µM .
  • Anti-inflammatory assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the anti-inflammatory potential of this compound?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., fluoro) to the phenoxy ring to enhance binding affinity to COX-2 .
  • Comparative analysis : Test derivatives against reference compounds (e.g., flurbiprofen analogs) in vitro. For example, 2-fluoro-biphenyl derivatives show 99% yield and enhanced activity .
  • Computational modeling : Perform docking studies with COX-2 (PDB ID: 5KIR) to predict interactions between the dimethylphenoxy group and hydrophobic pockets .

Q. What experimental strategies resolve contradictions in enzyme inhibition data for this compound?

Methodological Answer:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out variability .
  • Orthogonal assays : Validate AChE inhibition via Ellman’s assay and compare with fluorometric results .
  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be modeled for this compound?

Methodological Answer:

  • LogP calculation : Use HPLC retention times to estimate hydrophobicity. Analogous compounds with LogP ~3.5 show moderate blood-brain barrier penetration .
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS. Methyl groups on the phenoxy ring may reduce oxidative metabolism .
  • In silico prediction : Tools like SwissADME predict bioavailability (>30% for similar phenoxyacetamides) .

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